2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 2-methoxy-4,5-dimethyl-substituted aromatic ring and a tetrahydro-2H-pyran moiety modified with a phenylthio group at the 4-position. The sulfonamide group (-SO₂NH-) bridges the aromatic system to the tetrahydropyran-methyl group, creating a structurally complex molecule. Its synthesis likely involves multi-step functionalization of the benzene ring and tetrahydropyran core, followed by sulfonamide coupling .
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S2/c1-16-13-19(25-3)20(14-17(16)2)28(23,24)22-15-21(9-11-26-12-10-21)27-18-7-5-4-6-8-18/h4-8,13-14,22H,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDOWYHHONCIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core, introduction of the methoxy and dimethyl groups, and the attachment of the phenylthio-tetrahydropyran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Functionalization of the Tetrahydro-2H-Pyran Ring
The phenylthio group at the 4-position of the tetrahydro-2H-pyran ring is introduced via radical thiol-ene coupling or thiophilic addition :
- Copper-mediated oxidative coupling using phenyl disulfide and basic copper carbonate .
- Trifluoromethanesulfonic acid activation for sulfur incorporation under open-air conditions .
Key reaction :
Stability and Reactivity Under Acidic/Basic Conditions
- Acid sensitivity : The sulfonamide group remains stable in HCl (1 M), but the tetrahydro-2H-pyran ring undergoes partial ring-opening at pH < 2 .
- Base resistance : Stable in NaHCO₃ (sat. aq.) and K₂CO₃/MeOH mixtures .
Degradation products observed :
- 4-Methylbenzenesulfonic acid (major, under strong acid).
- Vinylcyclobutane byproducts (via retro-Diels-Alder pathways).
Oxidative Transformations
- mCPBA (meta-chloroperbenzoic acid) oxidizes the phenylthio group to sulfoxide/sulfone derivatives .
| Oxidizing Agent | Product | Yield |
|------------------|-----------------------------|--------|
| mCPBA (1.5 eq.) | Sulfoxide | 85% |
| mCPBA (3.0 eq.) | Sulfone | 72% |
Photochemical Reactivity
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfonamides.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the methoxy and phenylthio groups can modulate the compound’s binding affinity and specificity. The tetrahydropyran moiety may also play a role in the compound’s overall conformation and activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Sulfonamides
Structural Comparison
Key structural analogs include:
Key Observations :
- Substituent Effects : The target compound’s 2-methoxy and 4,5-dimethyl groups may enhance lipophilicity compared to simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide. This could influence membrane permeability but reduce aqueous solubility .
- This may affect binding to biological targets (e.g., enzymes or receptors) compared to smaller groups like phenyl or methoxyphenyl .
Physicochemical and Pharmacokinetic Properties
- LogP: Estimated LogP (octanol-water partition coefficient) for the target compound is higher (~3.5–4.0) due to multiple methyl and phenylthio groups, suggesting greater lipid solubility than analogs with polar substituents (e.g., 4-amino-N-(4-methoxyphenyl)benzenesulfonamide, LogP ~1.8) .
Biological Activity
Structure
The compound features a complex structure comprising a benzenesulfonamide moiety linked to a tetrahydro-2H-pyran ring substituted with a phenylthio group. The presence of methoxy and dimethyl groups further contributes to its chemical properties.
Molecular Formula
The molecular formula can be represented as .
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The specific activity of 2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has been evaluated against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses moderate antimicrobial activity, comparable to established antibiotics like ampicillin in certain cases .
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in anticancer studies. A recent investigation evaluated its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study conducted on human cancer cell lines (e.g., HeLa, MCF-7) revealed the following results:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 15.0 | Significant inhibition observed |
| MCF-7 | 20.5 | Moderate cytotoxicity |
| A549 | 25.0 | Lower sensitivity noted |
The IC50 values indicate that the compound has a potent cytotoxic effect on cervical and breast cancer cells, suggesting its potential as an antitumor agent .
Antimicrobial Mechanism
The antimicrobial activity of sulfonamides is primarily attributed to their ability to inhibit bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), an essential substrate for folate production. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.
Anticancer Mechanism
The anticancer effects may involve the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. The presence of the sulfonamide group is believed to enhance interactions with specific cellular targets involved in cancer proliferation .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Answer:
Optimization requires a multi-step approach:
- Design of Experiments (DoE): Use statistical methods to identify critical variables (e.g., temperature, catalyst loading) and their interactions. Fractional factorial designs can reduce trials while capturing nonlinear effects .
- Reaction Monitoring: Employ HPLC or NMR to track intermediates and byproducts, ensuring high yield and purity .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance sulfonamide coupling efficiency, while tetrahydro-2H-pyran derivatives often require inert conditions to prevent ring-opening .
Basic: How can structural ambiguities in this compound be resolved using spectroscopic methods?
Answer:
- 1H/13C NMR: Assign peaks by comparing with analogous tetrahydro-2H-pyran derivatives (e.g., chemical shifts for methylene groups in the pyran ring at δ 1.5–2.5 ppm) .
- Mass Spectrometry (ESI-MS): Confirm molecular weight and fragmentation patterns, particularly for the benzenesulfonamide and phenylthio moieties .
- X-ray Crystallography: Resolve stereochemical uncertainties in the tetrahydro-2H-pyran core using single-crystal data from related sulfonamides .
Advanced: How can computational methods improve reaction design for derivatives of this compound?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways (e.g., sulfur substitution in the phenylthio group) and identify transition states .
- Machine Learning: Train models on existing sulfonamide reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives .
- Feedback Loops: Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions iteratively .
Advanced: How can contradictions in spectral or biological activity data be systematically addressed?
Answer:
- Data Triangulation: Cross-validate NMR, IR, and fluorescence spectra with synthetic intermediates to isolate discrepancies (e.g., unexpected tautomerism in the sulfonamide group) .
- Biological Replicates: Repeat bioassays (e.g., enzyme inhibition) under varied conditions (pH, temperature) to distinguish artifacts from true activity .
- Meta-Analysis: Compare results with structurally similar compounds (e.g., 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide) to identify structure-activity trends .
Basic: What methodologies are effective for assessing the biological activity of this compound?
Answer:
- In Vitro Assays: Use fluorescence-based techniques (e.g., spectrofluorometry) to study binding interactions with targets like enzymes or receptors .
- Microbial Studies: Screen for anti-microbial activity using agar diffusion assays, referencing protocols for thieno[2,3-d]pyrimidine derivatives .
- Toxicity Profiling: Evaluate cytotoxicity via MTT assays on mammalian cell lines, ensuring dose-response consistency .
Advanced: What strategies mitigate solubility challenges during in vitro testing?
Answer:
- Co-Solvent Systems: Use DMSO-water gradients (≤1% DMSO) to maintain solubility without denaturing proteins .
- Prodrug Design: Modify the methoxy or methyl groups to enhance hydrophilicity while retaining activity .
- Nanoformulation: Encapsulate the compound in liposomes or cyclodextrins to improve bioavailability .
Advanced: How can reaction kinetics be studied for scale-up synthesis?
Answer:
- In Situ Monitoring: Use ReactIR or flow-NMR to track real-time kinetics of key steps (e.g., sulfonamide bond formation) .
- Scale-Down Models: Apply microreactor systems to simulate large-scale conditions and identify mass transfer limitations .
- Kinetic Isotope Effects (KIE): Study deuterated analogs to elucidate rate-determining steps in the tetrahydro-2H-pyran synthesis .
Basic: What purification techniques are recommended for isolating this compound?
Answer:
- Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane for benzenesulfonamide derivatives .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility data for tetrahydro-2H-pyran-containing compounds .
- Membrane Filtration: Remove low-molecular-weight impurities via nanofiltration membranes (MWCO ~500 Da) .
Advanced: How can safety risks associated with the phenylthio group be managed?
Answer:
- Thermal Stability Analysis: Conduct DSC/TGA to assess decomposition risks during synthesis or storage .
- Toxicophore Masking: Introduce protective groups (e.g., acetals) to reduce reactive sulfur intermediates .
- Regulatory Alignment: Follow DEA guidelines for handling sulfonamide derivatives with potential bioactivity .
Advanced: What interdisciplinary approaches enhance the development of analogs?
Answer:
- Chemoinformatics: Build QSAR models linking substituent effects (e.g., methoxy position) to biological activity .
- Hybrid Reactors: Combine enzymatic catalysis with traditional organic synthesis for stereoselective modifications .
- High-Throughput Screening (HTS): Use automated platforms to test libraries of analogs against diverse biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
